molecular formula C22H28N6O2 B608638 Lorpucitinib CAS No. 2230282-02-5

Lorpucitinib

Número de catálogo B608638
Número CAS: 2230282-02-5
Peso molecular: 408.5
Clave InChI: NJKMSBSVJSQUBU-SHTZXODSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lorpucitinib, also known as JNJ-64251330, is an oral, small molecule, potent pan-JAK inhibitor . It has been found to have favorable enteric-selective properties . This means it is primarily active in the gut, which makes it potentially useful for treating diseases of the human gastrointestinal tract .


Physical And Chemical Properties Analysis

Lorpucitinib has a molecular weight of 408.50 . It’s recommended to be stored at 4°C, and it’s stable for up to 6 months at -80°C and 1 month at -20°C . The appearance of Lorpucitinib is described as white to off-white .

Aplicaciones Científicas De Investigación

  • Sunitinib and Ethaselen in Colorectal Cancer : The study by Zheng et al. (2016) explores the combination effect of sunitinib and Ethaselen (BBSKE), a thioredoxin reductase 1 inhibitor, in colorectal cancer cells. This combination exhibited a synergistic effect against cell proliferation and increased apoptosis rates, suggesting a promising strategy for colorectal cancer therapy (Zheng et al., 2016).

  • Sunitinib and Statins in Cancer Therapy : Bil et al. (2010) investigated the cytostatic/cytotoxic effects of combining statins with sunitinib. They found that the combination of lovastatin and sorafenib (a drug similar to sunitinib) produced synergistic effects against various tumor cell lines, indicating a potential strategy for cancer therapy, particularly in urooncology (Bil et al., 2010).

  • Mutations and Resistance to Sunitinib in Renal Cell Cancer : Elgendy et al. (2019) sequenced tumor samples to identify mutations associated with acquired resistance to sunitinib in renal cell carcinoma (RCC). They found several mutations that render tumor cells resistant to sunitinib, highlighting potential biomarkers for predicting sunitinib resistance and guiding treatment strategies in RCC (Elgendy et al., 2019).

  • Sunitinib and Pharmacological Interactions : Kawahara et al. (2010) analyzed the effects of sunitinib on multidrug resistance, finding that it can overcome resistance mediated by certain ATP-binding cassette transporters. This suggests sunitinib's potential role in personalized chemotherapy (Kawahara et al., 2010).

Propiedades

IUPAC Name

2-[3-[4-(cyanomethyl)cyclohexyl]-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-4-yl]-N-(2-hydroxy-2-methylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O2/c1-22(2,30)13-26-19(29)11-18-27-17-12-25-21-16(8-10-24-21)20(17)28(18)15-5-3-14(4-6-15)7-9-23/h8,10,12,14-15,30H,3-7,11,13H2,1-2H3,(H,24,25)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKMSBSVJSQUBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)CC1=NC2=CN=C3C(=C2N1C4CCC(CC4)CC#N)C=CN3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lorpucitinib

CAS RN

2230282-02-5
Record name Lorpucitinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230282025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LORPUCITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE1QTY7C25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
4
Citations
R Hüneburg, M Cruz-Correa, E Dekker, G Idos… - 2023 - ascopubs.org
… from a phase 1b study of lorpucitinib in patients with FAP (NCT05014360). … lorpucitinib 75 mg twice daily for 24 weeks. The primary objective was to evaluate the effect of lorpucitinib on …
Number of citations: 1 ascopubs.org
JY Zhang, JF Sun, P Nie, P Herdewijn… - European Journal of …, 2023 - Elsevier
… that Lorpucitinib did not demonstrate a significant impact on the accumulation of polyps, and Lorpucitinib … significant, the administration with Lorpucitinib resulted in decreased levels of …
Number of citations: 4 www.sciencedirect.com
A Amstutz, S Schandelmaier, B Speich, H Ewald… - jakinhibitoripdma.org
Since the pandemic outbreak of the coronavirus disease 2019 (COVID-19), immense efforts have been undertaken to find effective treatments. 1–3 Severe COVID-19 is driven by …
Number of citations: 0 www.jakinhibitoripdma.org
T Yen, PP Stanich, L Axell, SG Patel - 2022 - europepmc.org
… There are also currently several multicenter trials on obeticholic acid, lorpucitinib (pan-janus kinase inhibitor), encapsulated sirolimus, and guselkumab (IL-23 inhibitor). …
Number of citations: 199 europepmc.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.